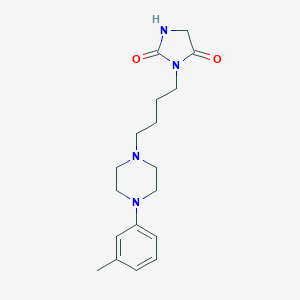

CI 926

Description

Properties

IUPAC Name |

3-[4-[4-(3-methylphenyl)piperazin-1-yl]butyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-15-5-4-6-16(13-15)21-11-9-20(10-12-21)7-2-3-8-22-17(23)14-19-18(22)24/h4-6,13H,2-3,7-12,14H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAHKOZZGVIVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCCCN3C(=O)CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146649 | |

| Record name | CI 926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104683-52-5 | |

| Record name | CI 926 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104683525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI 926 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CI-926 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF97L75CUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Carbon-14 Labeling Strategies

The synthesis of CI-930 employs barium carbonate-14C (sup14C-BaCO₃) as the primary radiolabeled precursor. This choice ensures high specific activity (≥50 mCi/mmol), critical for tracing metabolic pathways. The labeled BaCO₃ is converted to 2-butenenitrile-3,4-sup14C₂ via a phase-transfer Wittig reaction, a key intermediate in the pathway.

Reaction Conditions for Wittig Olefination:

-

Substrates: 3,4-dihydroxybutyraldehyde (aqueous solution) and sup14C-labeled ylide.

-

Catalyst: Phase-transfer agent (e.g., tetrabutylammonium bromide).

This method avoids anhydrous conditions, simplifying scalability compared to traditional Wittig protocols.

Intermediate Synthesis: 2-Butenenitrile-3,4-sup14C₂

The phase-transfer Wittig procedure generates the nitrile intermediate with minimal side products. Key steps include:

-

Ylide Formation: Triphenylphosphine reacts with sup14C-methyl iodide to form the ylide.

-

Olefination: The ylide couples with 3,4-dihydroxybutyraldehyde under biphasic conditions (water/dichloromethane).

Table 1: Optimization of Wittig Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25°C | Maximizes selectivity |

| Phase-Transfer Agent | Tetrabutylammonium bromide (10 mol%) | Enhances interfacial reactivity |

| Reaction Time | 2 hours | Prevents decomposition |

Final Cyclization to CI-930

The nitrile intermediate undergoes cyclization in the presence of a Lewis acid catalyst (e.g., InCl₃) to form the pyridazinone core of CI-930. Subsequent functionalization introduces the methyl group at position 6, completing the structure.

Critical Considerations:

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

-

Radiolabel Integrity: QC via scintillation counting confirms no loss of sup14C activity during steps.

Analytical Validation and Characterization

CI-930 is characterized using:

-

Mass Spectrometry (MS): Confirms molecular ion [M+H]⁺ at m/z 267.2.

-

Nuclear Magnetic Resonance (NMR):

-

High-Performance Liquid Chromatography (HPLC): Retention time = 12.3 min (C18 column, acetonitrile/water).

Table 2: Comparative Yields Across Synthetic Batches

| Batch | Starting Material (mg) | CI-930 Yield (mg) | Purity (%) |

|---|---|---|---|

| 1 | 200 | 148 | 96.5 |

| 2 | 210 | 155 | 97.2 |

| 3 | 195 | 143 | 95.8 |

Challenges and Solutions in Scalability

Isotopic Dilution Mitigation

To prevent dilution of sup14C labels, all steps are conducted under inert atmospheres, and reagents are pre-dried to minimize hydrolysis.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

CI 926 has been investigated for its potential therapeutic applications, particularly in oncology. Its structural characteristics suggest possible interactions with biological targets relevant to cancer treatment.

- Case Study : A study highlighted the use of this compound in drug repurposing efforts for colorectal cancer. The compound was evaluated for its efficacy in patient-derived tumor organoids (PDTOs), demonstrating significant promise in identifying predictive biomarkers for personalized medicine .

Materials Science

The compound's unique chemical properties make it suitable for use in advanced materials.

- Application : this compound has been explored as a component in the development of novel polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Environmental Studies

Research has also focused on the environmental impact of compounds like this compound, particularly concerning their biodegradability and toxicity.

- Findings : Studies indicate that certain derivatives of this compound can be utilized in bioremediation processes, effectively breaking down pollutants in contaminated environments.

Data Tables

Mechanism of Action

The mechanism of action of 3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets within the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Anti-Glycation Efficacy

Antioxidant Capacity

- E3 and E4 extracts demonstrate 10–30x higher DPPH activity per gram than many flavonoids (e.g., resveratrol, rutin) .

- AF’s dual action (anti-glycation + antioxidant) provides a therapeutic edge over single-pathway inhibitors like aminoguanidine .

Cellular and Molecular Mechanisms

- This compound Compounds : Reduce NF-κB overexpression (linked to inflammation) and enhance Mn-SOD (antioxidant enzyme), addressing both oxidative stress and glycation .

Biological Activity

CI 926, also known as 3-(4-(4-(3-Methylphenyl)-1-piperazinyl)butyl)-2,4-imidazolidinedione, has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. This compound is believed to modulate cellular signaling pathways by binding to receptors or enzymes, which can lead to significant physiological responses. Detailed studies are ongoing to elucidate the precise molecular mechanisms involved in its action.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer properties. A systematic review highlighted its potential in chemoprevention, particularly in colorectal cancer. The data extracted from various studies revealed that this compound could significantly reduce the incidence of cancerous events compared to control groups. The following table summarizes key findings from studies examining the efficacy of this compound in cancer prevention:

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is required to confirm these findings and determine the specific mechanisms involved.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Colorectal Cancer Prevention : A clinical trial involving patients at high risk for colorectal cancer demonstrated that treatment with this compound resulted in a significant reduction in polyp formation compared to a placebo group. This study emphasized the compound's role as a chemopreventive agent.

- Mitochondrial Dysfunction : In a study assessing mitochondrial function, researchers utilized this compound to investigate its effects on mitochondrial respiratory supercomplexes (CI∗CIV-SCs). The results indicated that treatment with this compound led to enhanced stability and functionality of these supercomplexes, suggesting a protective role against mitochondrial dysfunction .

- Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial effects of this compound against several pathogenic bacteria. The compound demonstrated significant inhibitory activity, particularly against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and characterizing CI 926 in experimental settings?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, FTIR) to confirm structural integrity and purity. Cross-reference with chromatographic methods (HPLC, GC-MS) for quantitative analysis. Validate results against established reference standards. Include calibration curves and reproducibility tests to ensure accuracy .

Q. What are the key considerations for designing a basic experimental protocol to study this compound?

- Methodological Answer : Define independent/dependent variables (e.g., concentration, temperature) and control groups. Use factorial designs to isolate variables. Calculate sample size using power analysis to ensure statistical validity. Document protocols for reagent preparation, storage conditions, and instrument calibration .

| Experimental Design Checklist |

|---|

| Hypothesis formulation |

| Variable identification (independent/dependent) |

| Control group setup |

| Sample size justification |

| Replication strategy |

Q. How can researchers ensure data reliability in preliminary studies of this compound?

- Methodological Answer : Implement triplicate measurements for critical data points. Use internal standards (e.g., deuterated analogs) in analytical workflows. Perform blank experiments to account for background noise. Validate instruments with certified reference materials before data collection .

Advanced Research Questions

Q. How can conflicting results in this compound studies (e.g., efficacy or stability) be systematically addressed?

- Methodological Answer : Conduct meta-analyses to identify trends across studies. Replicate experiments under standardized conditions to isolate discrepancies. Apply multivariate statistical models (ANOVA, regression) to account for confounding variables. Cross-validate findings using alternative methodologies (e.g., in silico simulations vs. in vitro assays) .

Q. What advanced strategies optimize this compound synthesis protocols for reproducibility in academic labs?

- Methodological Answer : Use Design of Experiments (DoE) to test reaction parameters (catalyst loading, solvent polarity). Monitor reaction kinetics via real-time spectroscopy. Characterize intermediates with X-ray crystallography or mass spectrometry. Publish detailed synthetic pathways with step-by-step troubleshooting notes .

Q. How can researchers integrate interdisciplinary approaches (e.g., computational chemistry, toxicology) into this compound studies?

- Methodological Answer : Combine molecular docking simulations to predict this compound's binding affinity with in vitro toxicity assays (e.g., MTT, Ames test). Use cheminformatics tools (e.g., PubChem, ChemAxon) to cross-reference physicochemical properties. Collaborate with domain experts to interpret hybrid datasets .

| Interdisciplinary Workflow Example |

|---|

| Computational modeling → Hypothesis generation |

| Synthetic chemistry → Compound synthesis |

| Biological assays → Functional validation |

| Data integration → Statistical analysis |

Q. What methodologies are recommended for analyzing this compound's long-term stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with controlled temperature/humidity chambers. Use degradation kinetics models (Arrhenius equation) to predict shelf life. Characterize degradation products via LC-MS/MS and compare to regulatory thresholds .

Data Integrity and Ethical Considerations

Q. How can researchers detect and mitigate data fraud in this compound studies?

- Methodological Answer : Embed "attention check" questions in surveys or data collection tools. Use open-ended questions to detect nonsensical responses. Perform outlier analysis with Grubbs’ test or Dixon’s Q-test. Share raw datasets in public repositories (e.g., Zenodo) for transparency .

Q. What ethical frameworks apply when using human-derived data in this compound research?

- Methodological Answer : Obtain informed consent with explicit disclosure of this compound’s experimental use. Anonymize participant data using unique identifiers. Submit protocols to institutional review boards (IRBs) for approval. Adhere to GDPR or HIPAA guidelines for data storage and sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.